molecular formula C9H12FN B1517525 2-(3-Fluorophenyl)propan-1-amine CAS No. 1096868-24-4

2-(3-Fluorophenyl)propan-1-amine

Cat. No.: B1517525
CAS No.: 1096868-24-4
M. Wt: 153.2 g/mol
InChI Key: XDGLXAPWDQVMTK-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)propan-1-amine is an organic compound characterized by a fluorophenyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)propan-1-amine typically involves the following steps:

  • Friedel-Crafts Alkylation: The reaction of 3-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 3-fluoropropiophenone.

  • Reduction: The ketone group in 3-fluoropropiophenone is reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors to enhance efficiency and control reaction conditions. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenyl)propan-1-amine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amine oxide.

  • Reduction: The fluorophenyl group can be reduced to form 2-(3-fluorophenyl)propan-1-ol.

  • Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or nitric acid (HNO3) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions are employed.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Nitro Compound: 2-(3-Fluorophenyl)propan-1-nitroamine

  • Amine Oxide: this compound oxide

  • Alcohol: 2-(3-Fluorophenyl)propan-1-ol

  • Substituted Derivatives: Various substituted fluorophenyl compounds

Scientific Research Applications

2-(3-Fluorophenyl)propan-1-amine has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

  • Medicine: It has potential as a precursor in the development of pharmaceuticals, particularly in the design of new drugs targeting specific receptors.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

2-(3-Fluorophenyl)propan-1-amine is similar to other fluorinated phenyl compounds, such as 2-(4-fluorophenyl)propan-1-amine and 2-(3-fluorophenyl)ethanol. its unique structure and properties make it distinct in terms of reactivity and potential applications. The presence of the fluorine atom at the 3-position of the phenyl ring can significantly affect the electronic properties and steric hindrance of the compound.

Comparison with Similar Compounds

  • 2-(4-Fluorophenyl)propan-1-amine

  • 2-(3-Fluorophenyl)ethanol

  • 2-(3-Fluorophenyl)acetic acid

  • 2-(3-Fluorophenyl)propionic acid

This comprehensive overview highlights the significance of 2-(3-Fluorophenyl)propan-1-amine in various scientific and industrial applications

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Properties

IUPAC Name

2-(3-fluorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGLXAPWDQVMTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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